molecular formula C28H44N2O B14269132 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine CAS No. 138472-87-4

2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine

Katalognummer: B14269132
CAS-Nummer: 138472-87-4
Molekulargewicht: 424.7 g/mol
InChI-Schlüssel: FAWIHKSXUBXQMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes a phenyl group substituted with a 6-methylnonyl ether and an octyl group attached to the pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenyl Ether: The initial step involves the reaction of 4-hydroxyphenyl with 6-methylnonyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Synthesis of the Pyrazine Ring: The next step involves the formation of the pyrazine ring. This can be achieved by reacting the phenyl ether with a suitable pyrazine precursor, such as 2,3-dichloropyrazine, under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide.

    Introduction of the Octyl Group: The final step involves the introduction of the octyl group to the pyrazine ring. This can be done through a nucleophilic substitution reaction using octyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrazines.

Wissenschaftliche Forschungsanwendungen

2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-hexylpyrazine
  • 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-decylpyrazine
  • 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-dodecylpyrazine

Uniqueness

2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

138472-87-4

Molekularformel

C28H44N2O

Molekulargewicht

424.7 g/mol

IUPAC-Name

2-[4-(6-methylnonoxy)phenyl]-5-octylpyrazine

InChI

InChI=1S/C28H44N2O/c1-4-6-7-8-9-12-16-26-22-30-28(23-29-26)25-17-19-27(20-18-25)31-21-13-10-11-15-24(3)14-5-2/h17-20,22-24H,4-16,21H2,1-3H3

InChI-Schlüssel

FAWIHKSXUBXQMW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OCCCCCC(C)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.